Cas no 3738-01-0 ( )

  structure
  structure
Product name: 
CAS No:3738-01-0
MF:C20H20O4
MW:324.370406150818
CID:883397
PubChem ID:273729

  Chemical and Physical Properties

Names and Identifiers

    • (7S)-9α-(1,3-Benzodioxol-5-yl)-6,7,8,9-tetrahydro-7α,8β-dimethylnaphtho[1,2-d]-1,3-dioxole
    • Otobain
    • Otobain [MI]
    • 1TL45YF84D
    • CHEBI:7803
    • NSC-407222
    • 3738-01-0
    • Q27107589
    • Naphtho(1,2-d)-1,3-dioxole, 9-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-7,8-dimethyl-, (7S,8R,9R)-
    • UNII-1TL45YF84D
    • NSC-119120
    • SCHEMBL2984330
    • 9-(1,3-Benzodioxol-5-yl)-7,8-dimethyl-6,7,8,9-tetrahydronaphtho[1,2-d][1,3]dioxole #
    • 9-(2H-1,3-Benzodioxol-5-yl)-7,8-dimethyl-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
    • NSC119120
    • Otobaine
    • Naphtho[1,3-dioxole, 9-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-7,8-dimethyl-, [7S-(7.alpha.,8.beta.,9.alpha.)]-
    • Naphtho[1,2-d]-1,3-dioxole, 9-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-7,8-dimethyl-, [7S-(7.alpha.,8.beta.,9.alpha.)]-
    • NSC407222
    • Naphtho[1,2-d]-1,3-dioxole, 6,7,8,9-tetrahydro-7.alpha.,8.beta.-dimethyl-9.alpha.-[3,4-(methylenedioxy)phenyl]-
    • Otobit
    • DTXSID60958477
    • Naphtho[1,3-dioxole, 6,7,8,9-tetrahydro-7.alpha.,8.beta.-dimethyl-9.alpha.-[3,4-(methylenedioxy)phenyl]-
    • HTUIKPYRGODLDO-UHFFFAOYSA-N
    •  
    • Inchi: InChI=1S/C20H20O4/c1-11-7-13-4-6-16-20(24-10-22-16)19(13)18(12(11)2)14-3-5-15-17(8-14)23-9-21-15/h3-6,8,11-12,18H,7,9-10H2,1-2H3
    • InChI Key: HTUIKPYRGODLDO-UHFFFAOYSA-N
    • SMILES: CC1CC2=C(C(C1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5

Computed Properties

  • Exact Mass: 324.1362
  • Monoisotopic Mass: 324.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • Density: 1.234
  • Melting Point: 137-138°
  • Boiling Point: 424.3°C at 760 mmHg
  • Flash Point: 133.8°C
  • Refractive Index: 1.594
  • PSA: 36.92
  • Specific Rotation: D -40.5° (c = 3.2 in chloroform)

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